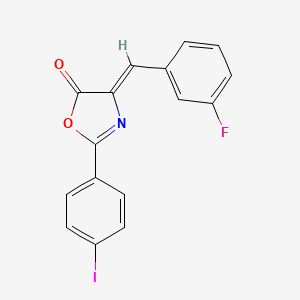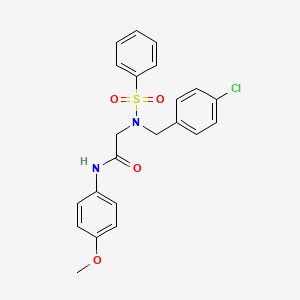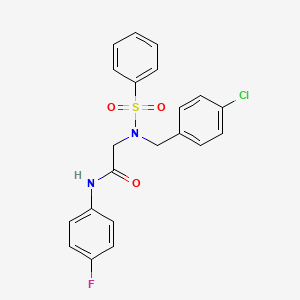
4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one
説明
4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one, also known as FIO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FIO belongs to the class of oxazole derivatives, which have been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one exerts its cytotoxic activity by inducing apoptosis, a process of programmed cell death. 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one has also been shown to exhibit low toxicity in animal studies. However, 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one has several limitations as a research tool. It is relatively unstable and can degrade over time. 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one also exhibits poor solubility in water, making it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the research on 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one-based anticancer agents. 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one can be modified to improve its solubility and stability, making it a potential candidate for the development of new anticancer drugs. Another potential direction is the development of 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one-based antimicrobial agents. 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Finally, 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the potential therapeutic applications of 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one.
科学的研究の応用
4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 4-(3-fluorobenzylidene)-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
(4Z)-4-[(3-fluorophenyl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FINO2/c17-12-3-1-2-10(8-12)9-14-16(20)21-15(19-14)11-4-6-13(18)7-5-11/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDFXGSOJFYSPH-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3437199.png)
![N-[5-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3437204.png)
![N-(4-bromophenyl)-2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3437211.png)
![2-(3-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B3437212.png)
![4-{[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B3437213.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B3437227.png)
![N-(5-chloro-2-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3437241.png)
![2-[4-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B3437259.png)
![1-(4-chlorophenyl)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3437277.png)
![5-acetyl-6-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3437279.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3437300.png)